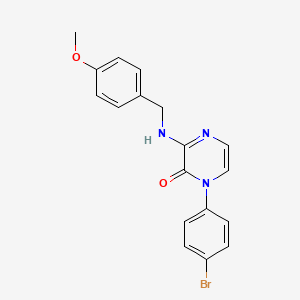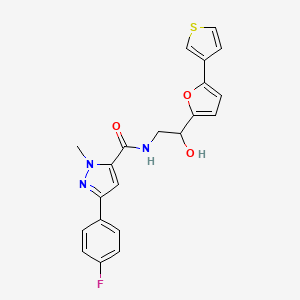![molecular formula C16H20ClN5O4S B2768565 6-Amino-5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione CAS No. 893377-99-6](/img/structure/B2768565.png)
6-Amino-5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an amino group, a sulfonyl group, a piperazine ring, and a pyrimidinedione ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the amino group could participate in acid-base reactions, the sulfonyl group could undergo nucleophilic substitution reactions, and the piperazine ring could undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and amino groups could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Biological Screening and Applications
Research on derivatives related to "6-Amino-5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione" has revealed promising antibacterial, antifungal, and anthelmintic activities. A study by Khan et al. (2019) synthesized a series of sulfonamides and alkylated piperazine derivatives, showing significant biological activities. Molecular docking studies indicated that these compounds exhibit binding poses similar to standards, correlating well with their observed in vitro activities. These findings suggest potential applications in developing new antibacterial, antifungal, anthelmintic agents, and latent fingerprint analysis tools for forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Antimicrobial Activity
Al-Turkistani et al. (2011) reported on the synthesis of novel uracil derivatives, which were tested for in vitro activities against a range of Gram-positive and Gram-negative bacteria, and the pathogenic fungus Candida albicans. Among these, certain compounds displayed potent broad-spectrum antibacterial activity, highlighting the potential of these derivatives as leads in antimicrobial drug development (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011).
Antiproliferative Activity
A study focused on the antiproliferative effects of new pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines demonstrated that some compounds, such as 6d, 6e, and 6i, showed good activity on all tested cell lines except K562. This indicates their potential as anticancer agents, warranting further investigation to optimize their efficacy and selectivity (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Fluorescent Ligands for Receptor Visualization
Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety for visualizing 5-HT1A receptors in CHO cells by fluorescence microscopy. This research opens new avenues for studying receptor distribution and dynamics in living cells, contributing to our understanding of cellular processes and drug-receptor interactions (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).
Organic Crystal Engineering
Research into the crystal packing of piperazinediones derived from amino acids has provided insights into their supramolecular organization, which is crucial for understanding their physical properties and potential applications in materials science. Jagadish et al. (2003) demonstrated how polar piperazinediones engage in hydrogen bonding with solvents like DMSO, influencing their crystalline structures and potentially their functionalities in optoelectronic devices (Jagadish, Carducci, Bosshard, Günter, Margolis, Williams, & Mash, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-amino-5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O4S/c1-19-14(18)13(15(23)20(2)16(19)24)27(25,26)22-9-7-21(8-10-22)12-6-4-3-5-11(12)17/h3-6H,7-10,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFRJHGOZDIEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2768483.png)
![N-(4-ethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2768485.png)
![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B2768487.png)

![(4-chlorophenyl)[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2768490.png)




![(2,6-Difluorophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2768501.png)


